molecular formula C5H3BrClN B1272041 2-Bromo-4-chloropyridine CAS No. 22918-01-0

2-Bromo-4-chloropyridine

Cat. No.: B1272041
CAS No.: 22918-01-0
M. Wt: 192.44 g/mol
InChI Key: SURKZMFXICWLHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloropyridine can be synthesized from 4-chloro-2-pyridinamine through a bromination reaction. The process involves adding 4-chloro-2-pyridinamine to an aqueous solution of 48% hydrobromic acid at 0°C, followed by the addition of bromine. The mixture is then cooled to -10°C, and a solution of sodium nitrite in water is added. The mixture is warmed to room temperature and stirred overnight. After cooling to 0°C, sodium hydroxide is added until the pH is greater than 10. The product is extracted with ethyl acetate, dried, filtered, and concentrated in vacuo. The final product is purified via column chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Therapeutic Agents
2-Bromo-4-chloropyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and anticancer drugs. The compound's halogenated structure enhances its reactivity, making it suitable for various synthetic pathways.

Case Study: Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity across multiple cancer cell lines. For example:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)11.35
HT-29 (Colon Cancer)9.24
A549 (Lung Cancer)6.6

These results indicate that the compound induces apoptosis and modulates key signaling pathways associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Agricultural Chemicals

Formulation of Agrochemicals
The compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in agricultural research.

Case Study: Herbicidal Activity

Research indicates that this compound derivatives exhibit potent herbicidal properties against specific weed species, demonstrating reduced growth rates and increased mortality at low concentrations .

Material Science

Development of Functional Materials
In material science, this compound is employed in synthesizing functional materials such as polymers and dyes. Its unique chemical properties contribute to enhanced characteristics like thermal stability and colorfastness.

Data Table: Material Properties

Material Type Property Enhanced
PolymersThermal Stability
DyesColorfastness

This compound's ability to act as a building block allows researchers to explore new materials with tailored properties for specific applications .

Organic Chemistry Research

Versatile Building Block
As a versatile building block, this compound is widely used in organic synthesis. It facilitates the exploration of new chemical reactions and the development of novel compounds.

Research Highlights

Recent studies have focused on its application in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is critical for forming carbon-carbon bonds in organic synthesis .

Biochemical Applications

Understanding Biochemical Pathways
The compound plays a role in studying various biochemical pathways, aiding researchers in understanding enzyme interactions and cellular processes.

Biochemical Activity Table

Biochemical Pathway Effect of this compound
Apoptosis InductionIncreased pro-apoptotic proteins
Cell Cycle RegulationModulation of key signaling pathways

These insights contribute to the development of new therapeutic strategies targeting specific biochemical processes .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloropyridine involves its ability to undergo substitution and coupling reactions, which allows it to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-chloropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Biological Activity

2-Bromo-4-chloropyridine is a heterocyclic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural characteristics, primarily the presence of bromine and chlorine substituents on the pyridine ring, contribute to its biological activity and potential applications in pharmaceuticals.

  • Molecular Formula : C5_5H3_3BrClN
  • Molecular Weight : 192.44 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 226.6 ± 20.0 °C
  • Flash Point : 90.9 ± 21.8 °C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that are relevant for pharmaceutical applications:

  • Anticancer Properties : Preliminary studies suggest that the compound may have potential as an anti-cancer agent, possibly due to its ability to interact with specific biological targets involved in cell proliferation and apoptosis .
  • Biochemical Reagent : It serves as a biochemical reagent in various assays, indicating its utility in laboratory settings for studying biological processes .
  • Mechanisms of Action : While specific mechanisms are still under investigation, its halogenated structure allows for interactions with various biomolecules, including enzymes and receptors involved in critical signaling pathways such as MAPK/ERK and JAK/STAT pathways .

Case Studies and Experimental Data

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : Research has shown that this compound may exhibit antiviral properties against various viruses, including HIV and influenza. Its effectiveness appears to be linked to its ability to inhibit viral replication by targeting specific viral enzymes .
  • Cell Cycle Regulation : Investigations into the compound's effects on cell cycle regulation indicate that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Inflammatory Response Modulation : Studies have also suggested that this compound can modulate inflammatory responses, which could be beneficial in treating diseases characterized by excessive inflammation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-bromopyridineC5_5H3_3BrClNSimilar halogenation pattern; different reactivity
3-Bromo-4-chloropyridineC5_5H3_3BrClNDifferent substitution pattern affecting biological activity
2-Bromo-5-chloropyridineC5_5H3_3BrClNAltered position of halogens affects synthesis routes

The distinct arrangement of halogens in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Future Research Directions

The potential applications of this compound in drug development warrant further investigation. Key areas for future research include:

  • Mechanistic Studies : Detailed studies to elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Synthesis of Derivatives : Exploration of derivatives with modified halogen positions or additional functional groups to enhance efficacy and reduce toxicity.
  • Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound in treating specific diseases, particularly cancers and viral infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4-chloropyridine, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via halogenation or cross-coupling reactions. For example, it serves as a starting material in the preparation of fluorescent probes by coupling with γ-glutamyl fragments and arylvinyl groups . Validation of purity involves spectroscopic techniques such as 1H^1H NMR (to confirm substitution patterns) and HPLC (to assess chromatographic purity). Elemental analysis is also recommended for stoichiometric verification .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR : Look for distinct aromatic proton signals. For example, the pyridine ring protons resonate between δ 7.5–8.5 ppm, with splitting patterns reflecting adjacent halogen substituents .
  • Mass Spectrometry (MS) : The molecular ion peak (M+^+) should correspond to the molecular weight (192.44 g/mol) with isotopic patterns characteristic of bromine (79Br/81Br^{79}Br/^{81}Br) and chlorine (35Cl/37Cl^{35}Cl/^{37}Cl) .
  • X-ray Crystallography : Used to resolve structural ambiguities; refinement programs like SHELXL are employed for precise bond-length and angle analysis .

Q. How does the halogen substituent pattern in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position is more reactive than chlorine at the 4-position due to lower bond dissociation energy and steric accessibility. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where bromine selectively reacts with boronic acids in the presence of palladium catalysts. Researchers should monitor reaction progress via TLC or GC-MS to track substitution selectivity .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions involving this compound?

  • Methodological Answer : To enhance chemoselectivity, optimize reaction conditions:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki couplings, as it favors bromine substitution over chlorine .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates without side-product formation.
  • Substrate Design : Choosing this compound over dihalogenated analogs (e.g., 2,4-dibromopyridine) reduces competing reactions, as demonstrated in ligand synthesis with 64% yield .

Q. What strategies are effective in resolving structural ambiguities of this compound derivatives using crystallographic methods?

  • Methodological Answer : For crystallographic analysis:

  • Data Collection : Use high-resolution synchrotron radiation for small-molecule crystals.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement in cases of twinned crystals. Validate results using R-factor convergence (< 5%) and residual electron density maps .

Q. What computational methods can predict the electronic effects of substituents on this compound's reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic effects:

  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack.
  • Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution, showing higher electron density at the 4-chloro position due to inductive effects .

Properties

IUPAC Name

2-bromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKZMFXICWLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376497
Record name 2-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22918-01-0
Record name 2-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chloropyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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